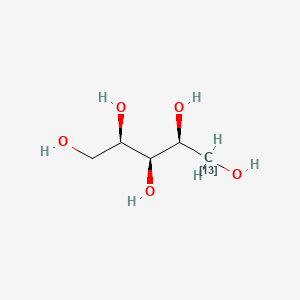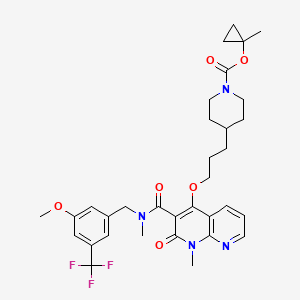
Sms2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sms2-IN-3 is a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), an enzyme responsible for the production of sphingomyelin, a crucial component of the plasma membrane. This compound has an IC50 value of 2.2 nM, indicating its high efficacy in inhibiting SMS2 . This compound has been shown to significantly reduce hepatic sphingomyelin levels, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
The synthesis of Sms2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing advanced purification techniques to obtain the compound in large quantities .
Análisis De Reacciones Químicas
Sms2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Sms2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of sphingomyelin synthase 2 in lipid metabolism and membrane biology.
Biology: Researchers use this compound to investigate the effects of sphingomyelin synthase 2 inhibition on cellular processes such as apoptosis, cell proliferation, and signal transduction.
Medicine: this compound is being explored as a potential therapeutic agent for diseases associated with sphingomyelin metabolism, such as atherosclerosis, fatty liver disease, and certain types of cancer.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting sphingomyelin synthase 2
Mecanismo De Acción
Sms2-IN-3 exerts its effects by selectively inhibiting sphingomyelin synthase 2, thereby reducing the production of sphingomyelin. This inhibition disrupts the integrity and function of the plasma membrane, leading to alterations in cellular processes such as signal transduction, apoptosis, and cell proliferation. The molecular targets and pathways involved include the PLCγ/PI3K/Akt signaling pathway, which is inhibited in the presence of this compound .
Comparación Con Compuestos Similares
Sms2-IN-3 is unique in its high selectivity and potency as an SMS2 inhibitor. Similar compounds include:
Compound 15w: Another selective SMS2 inhibitor that has shown efficacy in reducing chronic inflammation and improving lipid metabolism disorders.
4-benzyloxybenzo[d]isoxazole-3-amine derivatives: These compounds are also potent SMS2 inhibitors with potential therapeutic applications in chronic inflammation and lipid metabolism disorders.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C33H39F3N4O6 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
(1-methylcyclopropyl) 4-[3-[[3-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxo-1,8-naphthyridin-4-yl]oxy]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H39F3N4O6/c1-32(11-12-32)46-31(43)40-14-9-21(10-15-40)7-6-16-45-27-25-8-5-13-37-28(25)39(3)30(42)26(27)29(41)38(2)20-22-17-23(33(34,35)36)19-24(18-22)44-4/h5,8,13,17-19,21H,6-7,9-12,14-16,20H2,1-4H3 |
Clave InChI |
MQJSYTCXEOBCLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=C3C=CC=N4)C)C(=O)N(C)CC5=CC(=CC(=C5)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
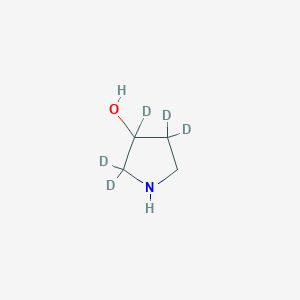
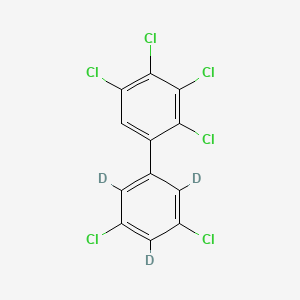
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
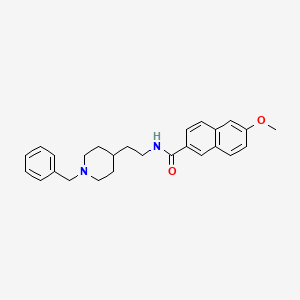


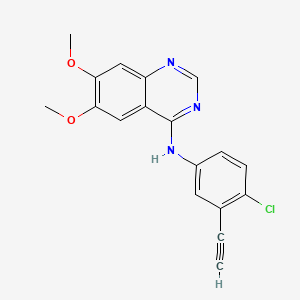
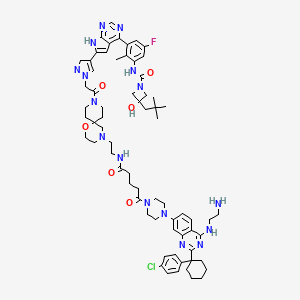

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
